N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide
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Overview
Description
N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide is a compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound includes a benzimidazole ring, which is a fused heterocyclic compound consisting of benzene and imidazole rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide, the synthesis can be achieved through the following steps:
Condensation Reaction: Ortho-phenylenediamine reacts with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite to form 2-(1-benzyl-1H-benzimidazol-2-yl)ethylamine.
Amidation Reaction: The resulting 2-(1-benzyl-1H-benzimidazol-2-yl)ethylamine is then reacted with butanoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines; reactions are often conducted in polar solvents under reflux conditions.
Major Products Formed
Scientific Research Applications
N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide can be compared with other benzimidazole derivatives:
Properties
Molecular Formula |
C20H23N3O |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[2-(1-benzylbenzimidazol-2-yl)ethyl]butanamide |
InChI |
InChI=1S/C20H23N3O/c1-2-8-20(24)21-14-13-19-22-17-11-6-7-12-18(17)23(19)15-16-9-4-3-5-10-16/h3-7,9-12H,2,8,13-15H2,1H3,(H,21,24) |
InChI Key |
QKNIIGURSARFDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Origin of Product |
United States |
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